Madam-6
Description
Madam-6 (chemical name: 2,N-dimethyl-4,5-methylenedioxyamphetamine) is a synthetic phenethylamine derivative first synthesized by Alexander Shulgin in his exploration of psychoactive compounds . Structurally, it is an analog of MDMA (3,4-methylenedioxymethamphetamine, commonly known as ecstasy), with a methyl group added at the 6-position of the phenyl ring (Figure 1). This modification was intended to probe the steric and electronic effects of substituents on the compound’s pharmacological activity.
Shulgin’s synthesis involved reductive amination of 2-methyl-4,5-methylenedioxyphenylacetone with methylamine, yielding a hydrochloride salt with a melting point of 206–207°C . Despite its structural similarity to MDMA, this compound exhibits negligible psychoactive effects even at high doses (>280 mg), as reported in Shulgin’s self-experiments . This inactivity contrasts sharply with MDMA’s well-documented potency (active at 80–150 mg) and highlights the critical role of substituent positioning in phenethylamine pharmacology.
Properties
CAS No. |
207740-46-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-methyl-1-(6-methyl-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-8-4-11-12(15-7-14-11)6-10(8)5-9(2)13-3/h4,6,9,13H,5,7H2,1-3H3 |
InChI Key |
CRQPDNIUPWXPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CC(C)NC)OCO2 |
Origin of Product |
United States |
Preparation Methods
Madam-6 can be synthesized through a series of chemical reactions starting from safrole, a natural compound found in sassafras oil. The synthetic route involves the following steps:
Isomerization of Safrole: Safrole is isomerized to isosafrole using a base such as potassium hydroxide.
Oxidation: Isosafrole is then oxidized to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using an oxidizing agent like potassium permanganate.
Reductive Amination: MDP2P undergoes reductive amination with methylamine to form 2, N-dimethyl-4,5-methylenedioxyamphetamine (this compound).
Chemical Reactions Analysis
Madam-6 undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium cyanoborohydride, and nucleophiles such as alkyl halides. Major products formed from these reactions include ketones, carboxylic acids, secondary amines, and substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Madam-6 involves its interaction with serotonin transporters. It binds to these transporters, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft. This interaction is similar to that of MDMA, although this compound exhibits significantly weaker effects . The molecular targets involved include the serotonin transporter proteins, which play a crucial role in regulating serotonin levels in the brain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Madam-6 belongs to a family of methylenedioxy-substituted amphetamines. Key structural analogs and their pharmacological differences are summarized below:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Pharmacological Insights
Steric Hindrance in this compound :
The 6-methyl group in this compound introduces steric bulk adjacent to the amine side chain, likely impeding interactions with serotonin (5-HT) and dopamine receptors. Shulgin speculated that this steric clash prevents hydroxylation or optimal receptor docking, critical steps for MDMA-like activity .
Contrast with MDMA: MDMA’s 3,4-methylenedioxy group facilitates strong binding to monoamine transporters. In contrast, this compound’s shifted methylenedioxy group (4,5-position) and added methyl substituent disrupt this interaction, rendering it pharmacologically inert .
MADAM-2: A Hypothetical Active Analog :
The positional isomer Madam-2 (methyl at the 2-position) remains untested but is theorized to retain activity. The 2-methyl group may avoid steric clashes, allowing receptor engagement similar to MDMA .
Metabolic and Toxicity Data
Limited studies exist on this compound’s metabolism or toxicity due to its inactivity. However, analogs like 5-methyl-MDA (a related compound) show increased potency compared to MDA, suggesting that methyl group placement can enhance or abolish activity depending on the position .
Key Research Findings
- Structural-Activity Relationship (SAR): The 6-methyl group’s steric effects are a critical determinant of inactivity, highlighting the sensitivity of phenethylamine pharmacology to minor structural changes .
- Theoretical Implications : this compound’s inactivity supports models of serotonin transporter binding that require unhindered access to the 3,4-methylenedioxy region .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
